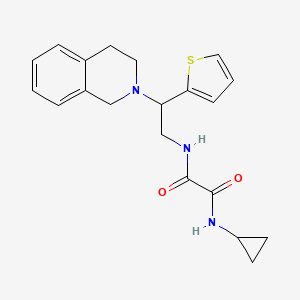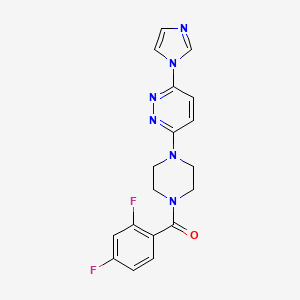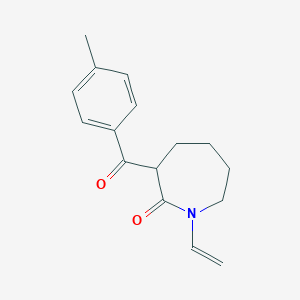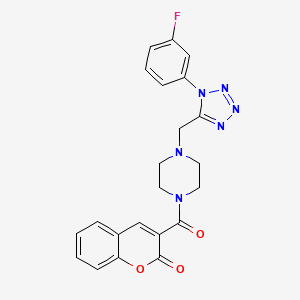![molecular formula C16H9ClF3N B2601870 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline CAS No. 120314-06-9](/img/structure/B2601870.png)
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular weight of 307.7 .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 3-fluoroquinolines have been obtained by cyclocondensation of organometallic reagents with 2-(2,2-difluorovinyl)phenyl substituted isonitriles .Molecular Structure Analysis
The InChI code for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is1S/C16H9ClF3N/c17-15-9-13 (12-6-1-2-7-14 (12)21-15)10-4-3-5-11 (8-10)16 (18,19)20/h1-9H . Chemical Reactions Analysis
The chloride in similar compounds can be transformed into intermediates by synthesis with other compounds at certain temperatures, followed by cyclization .Physical And Chemical Properties Analysis
The melting point of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is between 118-120 degrees Celsius .Applications De Recherche Scientifique
Chemical Properties
“2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline” is a chemical compound with the CAS Number: 120314-06-9 . It has a molecular weight of 307.7 . The compound has a melting point of 118-120°C .
Safety Information
The compound has certain safety considerations. It’s important to handle it with care and follow safety guidelines .
Synthesis of Fluorescent Chemosensors
One of the applications of compounds related to “2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline” is in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields, including environmental monitoring, medical diagnostics, and industrial process control.
Synthesis of Amidourea-based Sensor for Anions
Another application is in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . Anion sensors are used in various fields, including environmental science, biology, and medicine.
Inhibitor of Mitochondrial Complex III
A compound related to “2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline”, N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, has been used as a new inhibitor of mitochondrial complex III . This has potential applications in the treatment of diseases related to mitochondrial dysfunction.
Safety and Hazards
The safety data sheet for similar compounds suggests that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYSZNXKSYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)



![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)


![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)
